

comparison of different dithiocarbamate ligands in nickel complexes

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Compound of Interest

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A Comparative Guide to Dithiocarbamate Ligands in Nickel Complexes for Researchers and Drug Development Professionals

The versatility of dithiocarbamate ligands in coordination chemistry, particularly with nickel, has led to a wide array of complexes with tunable electronic, steric, and biological properties. This guide provides a comparative analysis of different dithiocarbamate ligands in nickel complexes, supported by experimental data from recent literature, to aid researchers, scientists, and drug development professionals in selecting appropriate ligands for their specific applications.

Dithiocarbamates (R_2NCSS^-) are monoanionic, bidentate ligands that form stable, typically square planar, complexes with Ni(II).^{[1][2]} The electronic and steric properties of the nickel center can be systematically modified by varying the 'R' groups on the nitrogen atom of the dithiocarbamate ligand.^[3] These modifications influence the complexes' redox potentials, catalytic activity, and biological efficacy.^{[4][5]}

Comparative Performance of Dithiocarbamate Ligands

The properties of nickel dithiocarbamate complexes are intrinsically linked to the nature of the organic substituents on the dithiocarbamate ligand. These substituents exert both electronic and steric effects, influencing the stability, reactivity, and biological activity of the resulting complexes.

Electronic Effects

The electronic properties of the substituents on the nitrogen atom directly impact the electron-donating ability of the dithiocarbamate ligand. Electron-donating groups increase the electron density on the sulfur atoms, leading to stronger Ni-S bonds and influencing the redox potential of the Ni(II)/Ni(III) and Ni(II)/Ni(I) couples.[1][2] For instance, the stability of Ni(II) dithiocarbamate complexes with different alkyl groups has been shown to vary, which can be partly attributed to changes in the residual positive charge on the metal center.[3]

Steric Effects

The steric bulk of the substituents on the dithiocarbamate ligand plays a crucial role in determining the geometry and accessibility of the nickel center.[6] Bulky substituents can enforce a distorted coordination geometry and hinder the approach of substrates in catalytic applications or interactions with biological targets.[3][6]

Impact of Ancillary Ligands

The introduction of ancillary ligands, such as phosphines (e.g., triphenylphosphine, PPh_3) or pyridines, to form heteroleptic complexes further modifies the properties of the nickel center.[7][8] These co-ligands can influence the steric and electronic environment around the nickel ion, affecting the overall stability and reactivity of the complex.[3][7] For example, in heteroleptic complexes, the presence of π -accepting phosphine ligands can increase the strength of the thioureide bond (C-N) in the dithiocarbamate ligand.[9]

Data Presentation

The following tables summarize key experimental data for a selection of nickel dithiocarbamate complexes, highlighting the influence of different dithiocarbamate ligands and ancillary ligands.

Table 1: Selected Bond Lengths and Angles for Ni(II) Dithiocarbamate and Related Complexes

| Complex | Ni-S (Å) | Ni-N (Å) | Ni-P (Å) | S-Ni-S Angle (°) | N-Ni-O Angle (°) | Coordination Geometry | Reference |
|---|-----------|----------|-----------|------------------|------------------|----------------------------------|-----------|
| [Ni(L ¹) (PPh ₃)] | 2.112(10) | 1.854(8) | | | | Distorted | |
| | - | - | 2.204(10) | - | - | Square | [10][11] |
| | 2.142(3) | 1.898(3) | | | | Planar | |
| [Ni(L ¹) (Py)] | 2.112(10) | 1.903(4) | | | | Distorted | |
| | - | - | - | - | - | Square | [10][11] |
| | 2.142(3) | 1.925(9) | | | | Planar | |
| [Ni(L ²) (PPh ₃)] | 2.112(10) | 1.854(8) | | | | Distorted | |
| | - | - | 2.209(12) | - | - | Square | [10][11] |
| | 2.142(3) | 1.898(3) | | | | Planar | |
| [Ni(L ²) (Py)] | 2.112(10) | 1.903(4) | | | | Distorted | |
| | - | - | - | - | - | Square | [10][11] |
| | 2.142(3) | 1.925(9) | | | | Planar | |
| [Ni(buph dtc) ₂] | - | - | - | - | - | Slightly Distorted Square Planar | [7] |
| | | | | | | | |
| | | | | | | | |
| [Ni(buph dtc) (PPh ₃) (NCS)] | - | - | - | - | - | Slightly Distorted Square Planar | [7] |
| | | | | | | | |
| | | | | | | | |

L¹ = thiosemicarbazone-based ligand, L² = dithiocarbazate-based ligand, buphdtc = butyl(phenyl)dithiocarbamate

Table 2: Infrared Spectroscopy Data (cm⁻¹) for Ni(II) Dithiocarbamate Complexes

| Complex | $\nu(\text{C}=\text{N})$ | $\nu(\text{C}-\text{N})$ (thioureide) | $\nu(\text{C}=\text{S})$ | $\nu(\text{Ni}-\text{S})$ | Reference |
|--|--------------------------|--|--|---------------------------|----------------------|
| [Ni(L ¹) (complexes)] | 1544 | - | Absent | - | [11] |
| Free H ₂ L ¹ ligand | 1597 | - | Present | - | [11] |
| [Ni(pyrrol-2- ylmethyl)-N- butyldithiocar bamato- S,S') ₂] | - | 1478-1527 | - | - | [2] |
| [Ni(diphenyldi thiocarbamat e) ₂] | - | - | 978-996 (sym), 1128- 1156 (asym) | - | [12] |

Table 3: Biological Activity of Selected Nickel Complexes

| Complex | Cell Line | IC ₅₀ (μM) | Reference |
|--|--|---|----------------------|
| [Ni(L ¹)(Py)] (2) | MCF-7 (Breast Cancer) | Superior to cisplatin | [11] |
| [Ni(L ¹)(Py)] (2) | A2780cis (Ovarian Cancer) | Superior to cisplatin | [11] |
| [Ni(L ²)(Py)] (4) | A2780cis & A549 | Enhanced cytotoxicity | [11] |
| [Ni(buphdtc) ₂] (1) | Various bacteria & fungi | Best antimicrobial activity among tested | [7] |
| [Ni(CN)(L ²) ₂ (PPh ₃)] (6) | B. subtilis, P. aeruginosa, E. coli | Highest antibacterial activity | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of nickel dithiocarbamate complexes, compiled from the cited literature.

General Synthesis of Sodium Dithiocarbamates

Sodium dithiocarbamate ligands are typically prepared by the reaction of a primary or secondary amine with carbon disulfide in the presence of sodium hydroxide.[12]

Protocol:

- Dissolve the desired amine (e.g., diphenylamine, 0.5 mmol) in a suitable solvent (e.g., methanol).
- Add a cold solution of sodium hydroxide (e.g., 10 N).
- Add carbon disulfide (0.5 mmol) dropwise while stirring vigorously at a low temperature (e.g., 273 K) to prevent decomposition.[12]
- Continue stirring for 3-4 hours.
- The resulting sodium salt of the dithiocarbamate can be isolated by filtration and washing with a non-polar solvent like petroleum ether.[13]

General Synthesis of Homoleptic Ni(II) Dithiocarbamate Complexes

These complexes are generally synthesized by the reaction of an aqueous solution of a nickel(II) salt with the corresponding sodium dithiocarbamate.[13]

Protocol:

- Dissolve nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, 3 mmol) in water.
- Separately, dissolve the sodium N,N-dialkyldithiocarbamate salt (6 mmol) in water.
- Add the nickel(II) salt solution to the dithiocarbamate solution with stirring.

- A precipitate of the nickel(II) dithiocarbamate complex will form immediately.
- Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., n-heptane), and air dry.[13]

General Synthesis of Heteroleptic Ni(II) Dithiocarbamate Complexes

Heteroleptic complexes can be prepared by reacting a homoleptic nickel dithiocarbamate complex with an ancillary ligand.[8]

Protocol:

- Dissolve the homoleptic complex $[\text{Ni}(\text{L})_2]$ (0.50 mmol) in a suitable solvent (e.g., methanol, 50 mL).
- Add $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (0.50 mmol), the ancillary ligand (e.g., triphenylphosphine, 1.00 mmol), and a salt of the desired anion (e.g., KSCN, 1.0 mmol).
- Heat the mixture at reflux (e.g., 69 °C) for a specified time (e.g., 3 hours).
- Isolate the product by filtration, wash with distilled water and diethyl ether, and dry.[8]

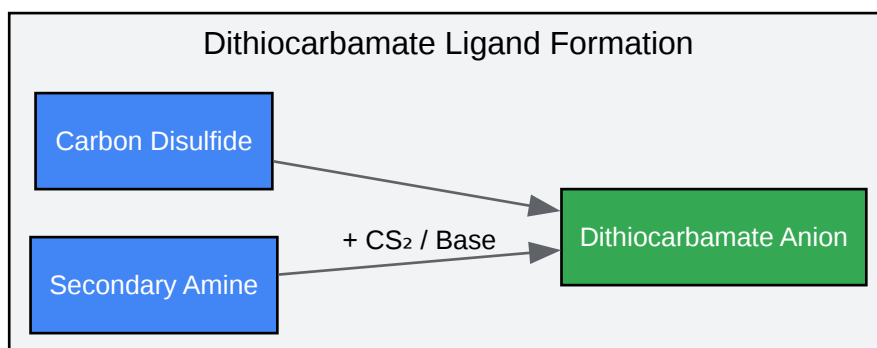
Characterization Techniques

- Infrared (IR) Spectroscopy: Used to confirm the coordination of the dithiocarbamate ligand. The presence of a single sharp band for the $\nu(\text{C-S})$ vibration around 1000 cm^{-1} is indicative of a bidentate coordination mode.[2] The position of the $\nu(\text{C-N})$ "thioureide" band (typically $1450\text{-}1550\text{ cm}^{-1}$) provides insight into the C-N bond order.[2]
- UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and its coordination geometry. Square planar Ni(II) dithiocarbamate complexes typically exhibit characteristic d-d transition bands.[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to characterize the organic framework of the ligands. ^{31}P NMR is employed for phosphine-containing heteroleptic complexes to confirm the coordination of the phosphine ligand.[11]

- Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.[6][10]
- Cyclic Voltammetry: Used to study the redox properties of the complexes, determining the potentials of metal-centered and ligand-centered redox processes.[2][4]

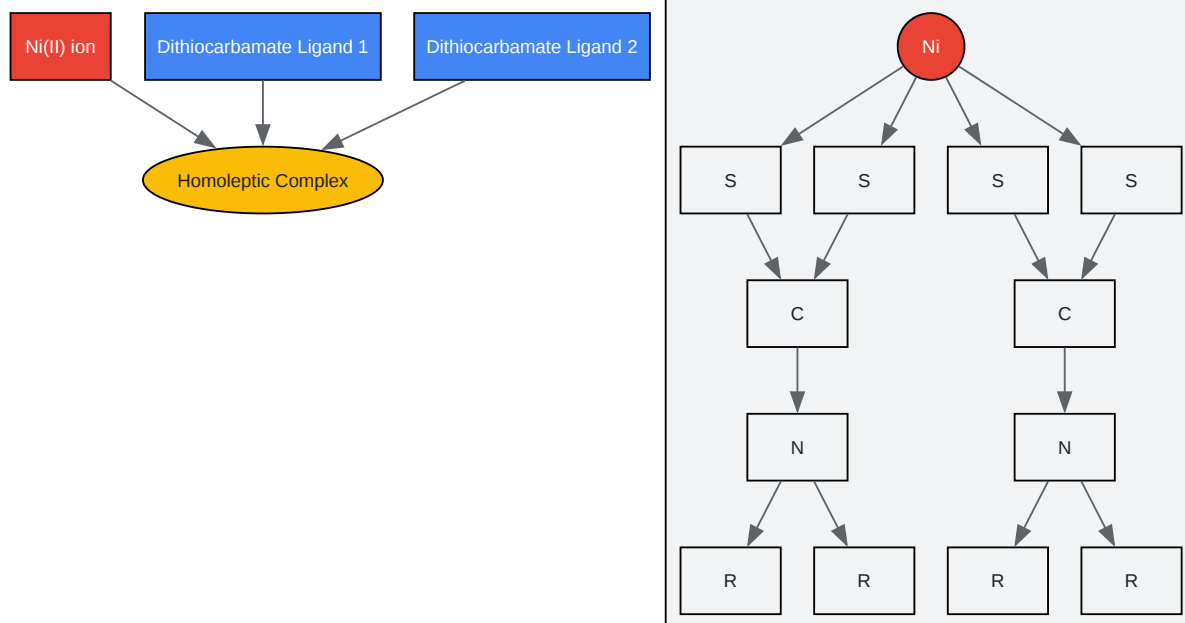
Visualizations

The following diagrams illustrate key structural and conceptual aspects of nickel dithiocarbamate chemistry.



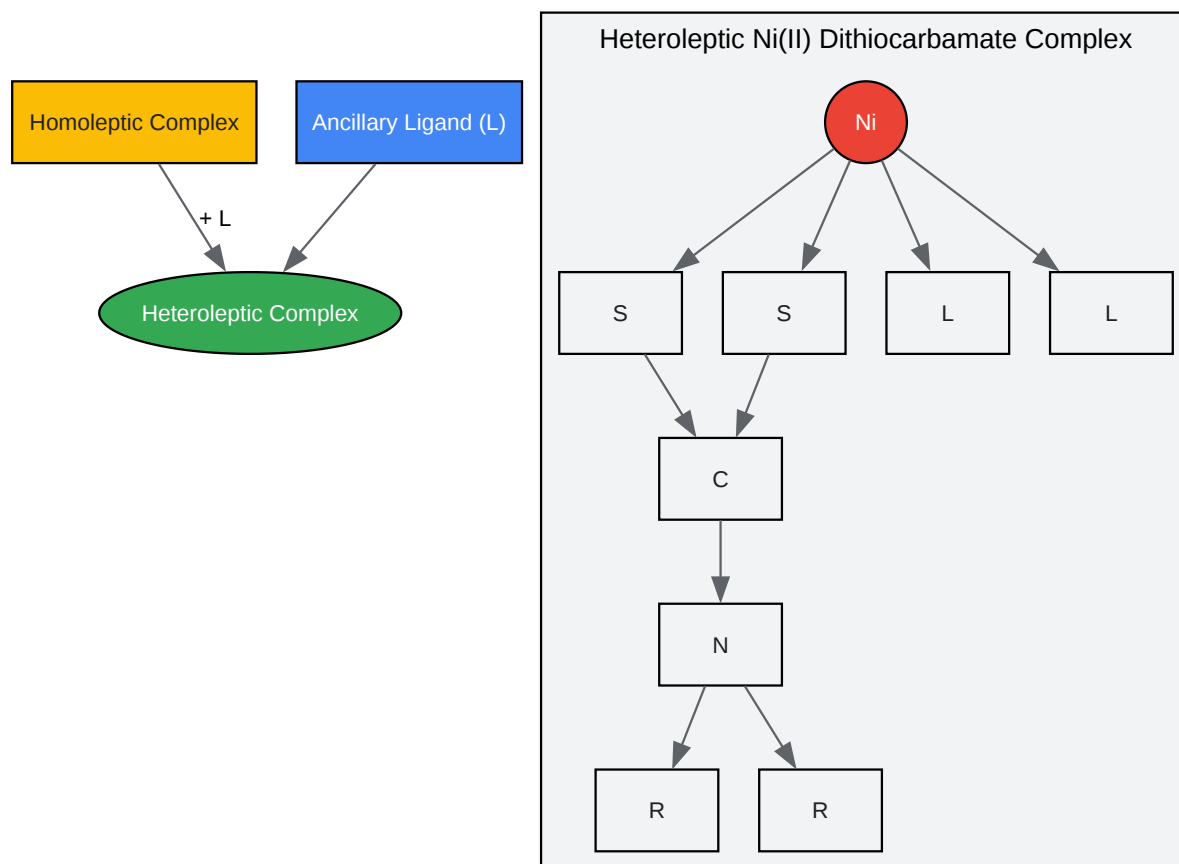
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Caption: Formation of a dithiocarbamate ligand.



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Caption: General structure of a homoleptic complex.



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Caption: Formation of a heteroleptic complex.

Conclusion

The choice of dithiocarbamate ligand and the inclusion of ancillary ligands have a profound impact on the properties of nickel complexes. By carefully selecting the substituents on the dithiocarbamate ligand, researchers can fine-tune the electronic and steric characteristics of the resulting nickel complex to suit a variety of applications, from catalysis to medicine. The data and protocols presented in this guide offer a starting point for the rational design and synthesis of novel nickel dithiocarbamate complexes with desired functionalities. Further research into the structure-activity relationships of these versatile compounds will undoubtedly lead to the development of new materials and therapeutic agents.

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